3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine
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Overview
Description
3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved through a cyclization reaction involving appropriate dicarbonyl compounds and hydrazine derivatives.
Substitution reactions: The attachment of the piperazine and ethoxyphenoxy groups involves nucleophilic substitution reactions, often facilitated by bases like potassium carbonate (K2CO3) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Potassium carbonate (K2CO3) in refluxing solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridazine N-oxides, while substitution reactions can introduce various functional groups at the 3 and 6 positions.
Scientific Research Applications
3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It serves as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a simpler structure.
Pyridazinone: A derivative with a carbonyl group at the 3 position.
3,6-Dichloropyridazine: A simpler analog with only chlorine substituents.
Uniqueness
3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, piperazine, and ethoxyphenoxy groups makes it a versatile compound for various applications.
Biological Activity
3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound’s biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyridazine core substituted with chlorine and a piperazine moiety, which is linked through an ethoxyphenoxy group. This unique structural arrangement is believed to contribute to its biological activity.
Structural Formula
Key Properties
Property | Value |
---|---|
Molecular Weight | 387.33 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Activity : The compound has been shown to affect serotonin and norepinephrine levels in animal models, suggesting potential as an antidepressant agent.
- Antitumor Properties : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, possibly through apoptosis induction.
- Neuroprotective Effects : Evidence suggests neuroprotective properties that may be beneficial in neurodegenerative conditions.
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that its interaction with neurotransmitter systems and cellular signaling pathways plays a crucial role in mediating its biological effects.
Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry examined the antidepressant-like effects of the compound in rodent models. It was found to significantly reduce depressive behaviors in forced swim tests compared to control groups, indicating potential efficacy as an antidepressant agent .
Study 2: Antitumor Activity
In vitro studies conducted on various cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways .
Study 3: Neuroprotective Effects
Research published in Neuroscience Letters highlighted the compound's ability to protect neuronal cells from oxidative stress-induced damage. The study suggested that it could enhance cell viability and reduce markers of oxidative stress .
Properties
CAS No. |
921769-51-9 |
---|---|
Molecular Formula |
C18H22Cl2N4O2 |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
3,6-dichloro-4-[4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C18H22Cl2N4O2/c1-2-25-14-3-5-15(6-4-14)26-12-11-23-7-9-24(10-8-23)16-13-17(19)21-22-18(16)20/h3-6,13H,2,7-12H2,1H3 |
InChI Key |
AZGCNGQSHHZWQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCN2CCN(CC2)C3=CC(=NN=C3Cl)Cl |
Origin of Product |
United States |
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